Latanoprost ethyl amide

Ocular pharmacology Prodrug activation Corneal metabolism

Latanoprost ethyl amide (Lat-NEt, CAS 607351-44-0) is an N-ethyl amide prostaglandin analog with a ~2.5 μg/g/hr corneal hydrolysis rate—significantly slower than isopropyl ester prodrugs. This rate-limiting activation enables sustained FP receptor agonism for glaucoma models, distinct from latanoprost. Supplied with regulatory-compliant characterization for analytical method validation, ANDA impurity standard use (Bimatoprost Impurity 20), and QC. Deuterated Lat-NEt-d4 also available for stable isotope dilution LC-MS/MS. For research use only.

Molecular Formula C25H39NO4
Molecular Weight 417.6 g/mol
CAS No. 607351-44-0
Cat. No. B160414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLatanoprost ethyl amide
CAS607351-44-0
SynonymsLat-NEt
Molecular FormulaC25H39NO4
Molecular Weight417.6 g/mol
Structural Identifiers
SMILESCCNC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O
InChIInChI=1S/C25H39NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,20-24,27-29H,2,4,9,12-18H2,1H3,(H,26,30)/b8-3-/t20-,21+,22+,23-,24+/m0/s1
InChIKeyKNXVTDOCIZLXFW-SQACBOECSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Latanoprost Ethyl Amide (CAS 607351-44-0): N-Ethyl Amide Prostaglandin F2α Analog for Prodrug and Analytical Research


Latanoprost ethyl amide (Lat-NEt, CAS 607351-44-0), also designated 13,14-Dihydro Bimatoprost, is a synthetic F-series prostaglandin (PG) analog . The defining structural modification is the replacement of the C-1 carboxyl group characteristic of prostaglandin free acids with an N-ethyl amide moiety, yielding the molecular formula C25H39NO4 and a molecular weight of 417.58 g/mol . This chemical derivatization classifies Lat-NEt as a prostaglandin N-ethyl amide prodrug, a category recently introduced as alternative ocular hypotensive prodrugs with distinct pharmacokinetic properties compared to conventional isopropyl ester prodrugs such as latanoprost .

Why Latanoprost Ethyl Amide Cannot Be Substituted by Generic Latanoprost Ester or Free Acid Analogs


Latanoprost ethyl amide exhibits pharmacological and physicochemical properties that fundamentally diverge from generic latanoprost and other ocular hypotensive prostaglandin prodrugs, rendering simple substitution invalid. The C-1 N-ethyl amide modification confers a distinct hydrolysis kinetic profile: while conventional ester prodrugs like latanoprost isopropyl ester are rapidly hydrolyzed by corneal esterases to the active free acid, studies demonstrate that N-ethyl amides undergo a much slower enzymatic conversion to the free acid in corneal tissue . Specifically, bovine and human corneal tissue converts prostaglandin N-ethyl amides to free acids at a rate of approximately 2.5 μg/g corneal tissue/hr . This significantly attenuated activation rate results in altered pharmacokinetics that differentiate Lat-NEt from both the parent free acid and the isopropyl ester prodrug forms, with direct implications for sustained intraocular pressure modulation in experimental systems .

Quantitative Differentiation of Latanoprost Ethyl Amide: Comparative Evidence for Scientific Selection


Prodrug Activation Kinetics: Corneal Hydrolysis Rate of Latanoprost Ethyl Amide Compared to Ester Prodrugs

Latanoprost ethyl amide demonstrates fundamentally different prodrug activation kinetics compared to conventional isopropyl ester prostaglandin prodrugs. While latanoprost (isopropyl ester) undergoes rapid corneal esterase-mediated hydrolysis to the active free acid, the N-ethyl amide moiety of Lat-NEt confers resistance to rapid enzymatic cleavage. Quantitative ex vivo studies using bovine and human corneal tissue have established that the conversion rate of prostaglandin N-ethyl amides to the active free acid is approximately 2.5 μg/g corneal tissue/hr . This rate is substantially slower than the hydrolysis observed for ester prodrugs, resulting in prolonged presence of the intact prodrug and a sustained-release profile . Consequently, Lat-NEt is expected to exhibit the typical intraocular hypotensive effects of latanoprost free acid but with significantly extended pharmacokinetics due to rate-limiting amide hydrolysis .

Ocular pharmacology Prodrug activation Corneal metabolism

Solubility Profile: Organic Solvent Compatibility and Aqueous Limitations of Latanoprost Ethyl Amide

Latanoprost ethyl amide exhibits a well-defined solubility profile that distinguishes it from other prostaglandin analogs and dictates its handling requirements for in vitro and ex vivo applications. The compound demonstrates high solubility in organic solvents: 50 mg/mL in DMSO, 30 mg/mL in DMF, and 30 mg/mL in ethanol . In contrast, its aqueous solubility in PBS (pH 7.2) is markedly limited to only 200 μg/mL (0.2 mg/mL) . This solubility differential—approximately 250-fold higher solubility in DMSO compared to aqueous buffer—indicates that Lat-NEt is highly lipophilic and requires organic co-solvent strategies for biological assay preparation. The predicted pKa of 14.84 ± 0.70 further confirms the essentially non-ionizable nature of the amide moiety at physiological pH, distinguishing it from free acid prostaglandins that exist as carboxylate anions .

Formulation science Solubility Pre-formulation

Analytical Reference Standard Utility: Regulatory-Compliant Characterization of Latanoprost Ethyl Amide

Latanoprost ethyl amide is commercially supplied as a fully characterized reference standard compound suitable for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or during commercial production of latanoprost and bimatoprost [1][2]. The compound is supplied with detailed characterization data compliant with regulatory guidelines, and traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1][2]. Lat-NEt is also designated as 13,14-Dihydro Bimatoprost and Bimatoprost Impurity 20, establishing its role as an impurity reference standard for bimatoprost API analysis [3]. This regulatory-compliant characterization distinguishes Lat-NEt from research-grade prostaglandin analogs that lack full analytical certification.

Analytical chemistry Quality control Reference standards

Deuterated Internal Standard Availability: Lat-NEt-d4 for Quantitative LC-MS and GC-MS

A deuterated analog, Latanoprost ethyl amide-d4 (Lat-NEt-d4), is commercially available specifically as an internal standard for the quantification of Lat-NEt by GC-MS or LC-MS . The compound contains four deuterium atoms at the 3, 3′, 4, and 4′ positions, providing a mass shift of +4 Da relative to the unlabeled compound (molecular weight 420.6 vs. 417.6 g/mol) . This stable isotope-labeled internal standard enables precise quantification of Lat-NEt in biological matrices, pharmacokinetic studies, and formulation analysis, with minimal isotopic interference . The availability of a matched deuterated internal standard is a critical differentiator for laboratories requiring rigorous quantitative bioanalytical method validation, as it provides superior accuracy compared to structurally dissimilar internal standards.

Mass spectrometry Quantitative analysis Internal standard

High-Value Application Scenarios for Latanoprost Ethyl Amide in Research and Industrial Settings


Sustained-Release Prodrug Pharmacology Studies in Ocular Hypertension Models

Lat-NEt is optimally suited for ex vivo and in vivo pharmacological investigations requiring sustained or delayed-onset FP receptor agonism due to its rate-limiting N-ethyl amide hydrolysis kinetics. The corneal tissue conversion rate of approximately 2.5 μg/g/hr to the active free acid provides a prolonged prodrug residence time compared to rapidly hydrolyzed isopropyl ester prodrugs, making Lat-NEt a preferred tool compound for studies examining sustained intraocular pressure reduction in glaucomatous models without the confounding effects of rapid esterase-mediated activation . This application directly leverages the quantitative hydrolysis rate evidence established in Section 3.

Analytical Method Development and Validation for Latanoprost and Bimatoprost APIs

Lat-NEt serves as a fully characterized reference standard for analytical method development, method validation (AMV), and Quality Control (QC) applications in pharmaceutical development settings. The compound is supplied with regulatory-compliant characterization data and can be traced to USP or EP pharmacopeial standards, enabling its use as an impurity reference standard (Bimatoprost Impurity 20) for ANDA submissions and commercial production quality control of latanoprost and bimatoprost drug substances [1][2]. This application is supported by the reference standard utility evidence presented in Section 3.

Quantitative Bioanalytical LC-MS/MS Method Development with Matched Internal Standard

For laboratories developing quantitative bioanalytical methods for prostaglandin analog quantification, the combination of Lat-NEt with its deuterated internal standard Lat-NEt-d4 enables stable isotope dilution LC-MS/MS or GC-MS assays. The +4 Da mass shift provided by the four deuterium atoms at the 3, 3′, 4, and 4′ positions ensures chromatographic co-elution with minimal isotopic interference, facilitating precise quantification of Lat-NEt in complex biological matrices such as corneal tissue homogenates, aqueous humor, and plasma . This application directly derives from the deuterated internal standard availability evidence in Section 3.

Pre-formulation Solubility and Compatibility Screening for Ophthalmic Drug Delivery

The well-characterized solubility profile of Lat-NEt—with DMSO solubility of 50 mg/mL and limited aqueous PBS solubility of 200 μg/mL—makes it a valuable model compound for pre-formulation studies investigating organic co-solvent requirements, cyclodextrin complexation strategies, or nanoparticle encapsulation for ophthalmic drug delivery. The high lipophilicity and predicted pKa of 14.84 indicate that Lat-NEt remains predominantly non-ionized across the physiological pH range, distinguishing its formulation behavior from ionizable free acid prostaglandins . This application is directly supported by the quantitative solubility evidence in Section 3.

Quote Request

Request a Quote for Latanoprost ethyl amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.